2-amino-5-ethyl-4-propyl-1H-pyrrole-3-carbonitrile
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Overview
Description
2-amino-5-ethyl-4-propyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-ethyl-4-propyl-1H-pyrrole-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This method is preferred due to its efficiency and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-ethyl-4-propyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated pyrrole derivatives .
Scientific Research Applications
2-amino-5-ethyl-4-propyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-amino-5-ethyl-4-propyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-ethyl-4-methyl-1H-pyrrole-3-carbonitrile: This compound has a similar structure but with a methyl group instead of a propyl group.
2-amino-4-propyl-1H-pyrrole-3-carbonitrile: This compound lacks the ethyl group present in 2-amino-5-ethyl-4-propyl-1H-pyrrole-3-carbonitrile.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-amino-5-ethyl-4-propyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C10H15N3/c1-3-5-7-8(6-11)10(12)13-9(7)4-2/h13H,3-5,12H2,1-2H3 |
InChI Key |
JMRXTZNCZBGONI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NC(=C1C#N)N)CC |
Origin of Product |
United States |
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